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Observed Clinical Phenomenon

A phase II trial revealed a stark efficacy difference for envansertib based on prior bevacizumab use,

summarized in the table below.

. Confirmed Objective Response Median Progression-Free Survival
Patient Subgroup
Rate (ORR) (PFS)
No prior 76.9% (10 of 13 patients) [1] [2] 14.9 months [1] [2]
bevacizumab
With prior 10.0% (4 of 40 patients) [1] [2] 6.6 months [1] [2]

bevacizumab

Conclusion from Clinical Investigators: "Our translational findings support that prior bevacizumab

exposure contributes to onvansertib resistance.” [1] [2]

Proposed Mechanisms of Resistance
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The exact molecular mechanisms are under investigation, but preclinical and translational data point to two

non-mutually exclusive hypotheses.
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The diagram above illustrates two key proposed pathways for resistance:

e Hypoxia Pathway Activation: Preclinical data suggests that prior VEGF inhibition by bevacizumab
can modify the tumor microenvironment, potentially inducing a hypoxic state. Onvansertib itself has
been shown to inhibit the hypoxia pathway. This suggests that tumors pre-adapted to hypoxia (via
prior bevacizumab) may be less susceptible to this specific mechanism of onvansertib [1].

¢ Metabolic Adaptation: An independent scientific commentary proposes that colorectal tumors,
especially those with an oxidative phosphorylation (OXPHOS) phenotype, may rely on specific
metabolic and DNA repair pathways for survival. PLK1 is known to activate glucose-6-phosphate
dehydrogenase (G6PD), a key enzyme in the antioxidant-generating pentose phosphate pathway
(PPP). Resistance may arise if tumors pre-adapted after bevacizumab treatment maintain their
viability through these PLK1-linked pathways, making onvansertib less effective [3].

Recommended Experimental Protocols
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To further investigate this resistance mechanism in your lab, consider these approaches.

Protocol 1: In Vivo Efficacy Study

Objective: To model and confirm the impact of prior bevacizumab exposure on onvansertib efficacy.
Model: Use murine models of KRAS-mutant colorectal cancer.

Procedure:

o Group 1 (Control): Treat with vehicle.

o Group 2 (Bevacizumab-first): Administer bevacizumab until progression, followed by

onvansertib.

o Group 3 (Onvansertib-first): Administer onvansertib until progression.

o Group 4 (Combination): Administer onvansertib and bevacizumab concurrently.
Endpoints: Monitor tumor volume, calculate PFS for each group, and perform biomarker analysis on
harvested tumors [1].

Protocol 2: Translational Biomarker Analysis

e Objective: To identify biomarkers predictive of resistance in patient-derived samples.
e Sample Collection: Use tumor tissues or patient-derived xenografts (PDXs) from the different
treatment groups in Protocol 1.
e Analysis:
o RNA Sequencing: Conduct transcriptomic profiling to analyze hypoxia-related gene signatures
(e.g., HIF-1a targets) and metabolic pathway enrichment (OXPHOS, PPP) [3].
o Immunohistochemistry (IHC): Stain for key proteins like PLK1, HIF-1a, and G6PD to assess
protein-level expression and localization.
o Metabolomic Profiling: Use mass spectrometry to measure levels of key metabolites in the
PPP and TCA cycle to confirm metabolic rewiring [3].

Future Research Directions and Clinical Strategy

The primary clinical strategy emerging from this data is to use onvansertib before bevacizumab exposure.
This is supported by ongoing first-line clinical trials evaluating omvansertib in combination with

bevacizumab and chemotherapy in RAS-mutant mCRC, which have shown promising early efficacy [4] [5].

For the research community, key questions remain:
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¢ Predictive Biomarkers: Which specific molecular features (hypoxia signature, metabolic phenotype)
best predict resistance?

e Mechanistic Synergy: What is the exact molecular basis for the robust synergy observed when
onvansertib and bevacizumab are used together in bevacizumab-naive settings?

¢ Reversal Strategies: Can resistance be overcome by combining onvansertib with other agents,
such as metabolic inhibitors (e.g., MCT1 inhibitors) or DNA damage repair inhibitors [3]?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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